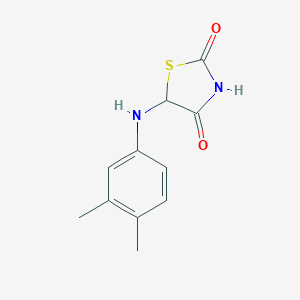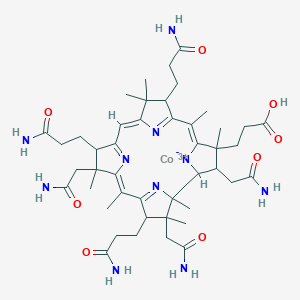
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
DMTD has been extensively studied for its potential applications in scientific research. One of the most notable applications of DMTD is in the field of cancer research. Studies have shown that DMTD exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DMTD has been found to possess anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a promising candidate for the treatment of a range of diseases.
Mecanismo De Acción
The mechanism of action of DMTD is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. Additionally, DMTD has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
DMTD has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties, DMTD has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMTD is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. Additionally, DMTD is relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of DMTD is its poor solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DMTD. One area of interest is in further elucidating the mechanism of action of DMTD, which may help to identify new targets for cancer therapy. Additionally, studies on the pharmacokinetics and pharmacodynamics of DMTD may help to optimize its use in clinical settings. Finally, there is potential for the development of novel DMTD derivatives with improved solubility and bioavailability for use in future research and clinical applications.
In conclusion, DMTD is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and range of biochemical and physiological effects make it a promising candidate for the treatment of a range of diseases, particularly cancer. Further research on DMTD may lead to the development of novel therapies and improved treatment options for a range of diseases.
Métodos De Síntesis
The synthesis of DMTD involves the reaction of 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using hydrogen peroxide to yield DMTD. The synthesis method is relatively straightforward and has been well-established in the literature.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
5-(3,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-4-8(5-7(6)2)12-10-9(14)13-11(15)16-10/h3-5,10,12H,1-2H3,(H,13,14,15) |
Clave InChI |
SXXDGVNRRNESAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)